molecular formula C18H20N2OS2 B12739043 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone CAS No. 86650-17-1

5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone

Cat. No.: B12739043
CAS No.: 86650-17-1
M. Wt: 344.5 g/mol
InChI Key: AXBDMBZRUSMZLZ-RWZRJOGJSA-N
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Description

5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone core with phenyl, piperidinylmethyl, and thioxo groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the thiazolidinone core with a piperidinylmethyl halide.

    Formation of the Phenylpropenylidene Group: This can be done through a condensation reaction between the thiazolidinone derivative and cinnamaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of saturated derivatives.

    Substitution: The phenyl and piperidinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is likely to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or modulation of their activity. The phenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Phenylpropenylidene Derivatives: Compounds with similar structural motifs.

Uniqueness

5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

CAS No.

86650-17-1

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2OS2/c21-17-16(11-7-10-15-8-3-1-4-9-15)23-18(22)20(17)14-19-12-5-2-6-13-19/h1,3-4,7-11H,2,5-6,12-14H2/b10-7+,16-11+

InChI Key

AXBDMBZRUSMZLZ-RWZRJOGJSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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